molecular formula C₅H₃D₈BrO₃ B1162148 Pentaerythritol Monobromohydrin-d8

Pentaerythritol Monobromohydrin-d8

Cat. No.: B1162148
M. Wt: 207.09
Attention: For research use only. Not for human or veterinary use.
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Description

Pentaerythritol (C(CH₂OH)₄) and its derivatives are characterized by a symmetrical neopentane core, enabling diverse functionalization for applications in polymer chemistry, energetic materials, pharmaceuticals, and agrochemicals . This article compares these analogs systematically, leveraging data from toxicity studies, synthetic methodologies, detonation performance, and crystallographic analyses.

Properties

Molecular Formula

C₅H₃D₈BrO₃

Molecular Weight

207.09

Synonyms

Tris(hydroxymethyl)(bromomethyl)methane-d8;  2,2-Bis(hydroxymethyl)-3-hydroxypropyl Bromide-d8;  2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol;  Monobromoneopentyl Triol-d8;  Monobromopentaerythritol-d8;  NSC 151735-d8;  Pentaerythritol Monobromide-d8; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dipentaerythritol and Tripentaerythritol: Toxicity and Solubility

  • Dipentaerythritol (C(CH₂OH)₃OCH₂C(CH₂OH)₃) and tripentaerythritol exhibit lower water solubility (20–300× less than pentaerythritol) and higher production costs, limiting their utility in insecticidal formulations .
  • Toxicity: Both compounds are non-toxic to Drosophila suzukii and may even enhance pest reproduction, unlike pentaerythritol, which shows synergistic adulticidal/ovicidal activity (82% efficacy) when mixed with mesoerythritol .

Nitrate and Azido Derivatives: Energetic Properties

  • Pentaerythritol tetranitrate (PETN) and its azido analogs (e.g., tetraazido pentaerythritol, TAPE) were studied for detonation performance using DFT calculations (B3LYP/6-31G* method) :
Compound Density (g/cm³) Detonation Velocity (km/s) Heat of Formation (kJ/mol)
PETN 1.77 8.30 -543.2
TAPE 1.65 7.85 +1,208.4
PDADN (diazo-dinitrate) 1.72 8.10 +642.7
  • Thermal Stability : Azido derivatives (e.g., TAPE) exhibit lower thermal stability due to exothermic N₃ group decomposition, whereas nitrate groups in PETN enhance stability for controlled detonation .

Mono-benzalpentaerythritol: Structural and Functional Insights

  • Mono-benzalpentaerythritol (C₁₂H₁₆O₄, CAS 2425-41-4) features a benzal group forming a 1,3-dioxane ring. Its molecular weight (224.256 g/mol) and dual hydroxymethyl groups contrast with PETN’s nitrate functionalities, making it a precursor for polymers or pharmaceutical intermediates rather than energetic materials .

Diphosphonate Derivatives: Crystallographic Analysis

  • 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione demonstrates a spirocyclic structure with P=O bond lengths (1.480–1.485 Å) and Cl–P–Cl angles (~102.4°), typical for pentaerythritol diphosphonates. These compounds are utilized as flame retardants due to their thermal resistance .

Insecticidal Formulations

  • Pentaerythritol-mesoerythritol mixtures achieve 93% larval control in D. suzukii, outperforming dipentaerythritol/tripentaerythritol .

Biomedical and Material Science

  • Nitrate-functionalized pentaerythritol derivatives (e.g., block copolymers) enable controlled drug delivery systems .
  • Mono-benzalpentaerythritol’s hydroxymethyl groups facilitate crosslinking in hydrogels .

Energetic Materials

  • PETN’s high detonation velocity (8.30 km/s) and stability make it a benchmark explosive, while azido derivatives like TAPE are explored for high-energy-density materials .

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